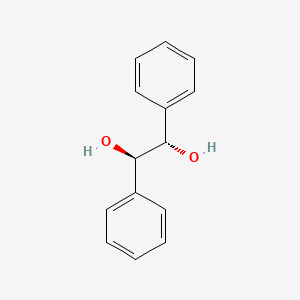

meso-Hydrobenzoin

Description

Properties

IUPAC Name |

(1R,2S)-1,2-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDTPWNFBQHEB-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021446 | |

| Record name | erythro-1,2-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | meso-Hydrobenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000021 [mmHg] | |

| Record name | meso-Hydrobenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

579-43-1 | |

| Record name | rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrobenzoin, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-1,2-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROBENZOIN, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO9A49A84I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the CAS number for meso-hydrobenzoin

A Technical Guide to meso-Hydrobenzoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its systematic name (1R,2S)-1,2-diphenylethane-1,2-diol, is an organic compound and a diastereomer of hydrobenzoin (B188758).[1][2] Due to its unique stereochemistry, it possesses a plane of symmetry, rendering it achiral despite having two chiral centers. Its Chemical Abstracts Service (CAS) registry number is 579-43-1 .[1][2][3] this compound serves as a valuable precursor and building block in various fields of chemical synthesis, including the development of pharmaceutical agents.[4] This guide provides an in-depth overview of its chemical properties, a detailed protocol for its synthesis, and insights into its biological significance, particularly as a modulator of muscarinic acetylcholine (B1216132) receptors.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. This data is essential for its identification, handling, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 579-43-1 | [1][2] |

| Molecular Formula | C₁₄H₁₄O₂ | [2] |

| Molecular Weight | 214.26 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 137-139 °C | |

| Solubility | Soluble in ethanol (B145695) (25 mg/mL) | |

| ¹H NMR (CDCl₃) | δ ~4.98 (s, 2H, CH-OH), δ ~7.30-7.45 (m, 10H, Ar-H) | [5] |

| IR Spectrum (KBr) | Broad O-H stretch (~3200-3500 cm⁻¹), C-H (aromatic), C-O stretch | [1][6] |

Experimental Protocols: Synthesis of this compound

The most common and diastereoselective method for synthesizing this compound is the reduction of benzil (B1666583) using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.[7] This process is favored for its high yield of the meso isomer.

Detailed Methodology

Objective: To synthesize this compound via the sodium borohydride reduction of benzil.

Materials:

-

Benzil (C₁₄H₁₀O₂)

-

Sodium borohydride (NaBH₄)

-

95% Ethanol

-

Deionized water

-

Erlenmeyer flask (50 mL)

-

Stir bar or swirling capability

-

Heating plate

-

Ice water bath

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolution of Benzil: Add approximately 2.5 mmol of benzil (a yellow solid) and 4 mL of 95% ethanol to a 50-mL Erlenmeyer flask. Swirl the flask for several minutes. Note that the benzil may not dissolve completely at this stage.[7][8]

-

Reduction Reaction: Carefully add 2.5 mmol of sodium borohydride to the suspension. Use an additional 1 mL of 95% ethanol to wash any residual powder from the flask walls into the solution.[7] The yellow color of the benzil should fade as the reaction proceeds, typically completing within 10 minutes.[8]

-

Hydrolysis: To hydrolyze the intermediate borate (B1201080) ester, add 5 mL of deionized water to the reaction mixture. Gently heat the solution to a boil.[7]

-

Crystallization: If the solution is clear, remove it from the heat. Add more water dropwise until the solution begins to appear cloudy, indicating the onset of precipitation. Do not exceed a total of 10 mL of added water. Allow the flask to cool slowly to room temperature to promote the formation of crystals.[7]

-

Isolation and Purification: Once crystallization at room temperature is complete, place the flask in an ice water bath for 20-30 minutes to maximize the yield of the precipitate.[7] Collect the white crystalline product, this compound, by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and allow them to air dry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from benzil.

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its structural motif is of significant interest in drug development. Specifically, derivatives of hydrobenzoin have been investigated as modulators of G protein-coupled receptors, such as the muscarinic acetylcholine receptors (mAChRs).[4]

Antagonism of Muscarinic Acetylcholine Receptor M1

Muscarinic receptors are crucial for signal transduction in the central and peripheral nervous systems.[4] The M1 subtype, coupled to Gq/11 proteins, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

A study involving stereoisomeric hydrobenzoin esters of arecaidine (B1214280) demonstrated that these compounds act as antagonists at the M1 muscarinic receptor.[4] The binding affinity was found to be stereochemistry-dependent, highlighting the importance of molecular geometry in ligand-receptor interactions.

| Compound | Kᵢ toward M1 Receptor (nM) | Reference |

| (R,R)-hydrobenzoin ester of arecaidine | 99 ± 19 | [4] |

| (S,S)-hydrobenzoin ester of arecaidine | 800 ± 200 | [4] |

| (R,S)-hydrobenzoin ester of arecaidine | 380 ± 90 | [4] |

The data indicates that the (R,R)-isomer possesses the highest affinity for the M1 receptor, making its structural backbone a promising starting point for the development of selective M1 antagonists.[4]

Signaling Pathway Diagram

The diagram below illustrates the canonical M1 receptor signaling pathway and the inhibitory action of a hydrobenzoin-based antagonist.

Conclusion

This compound is a readily synthesizable compound with significant utility in organic chemistry. Its defined stereochemistry makes it an excellent model for studying stereoselective reactions and a valuable chiral building block for more complex molecules. The demonstrated activity of its derivatives as potent and selective antagonists of muscarinic receptors underscores its relevance to drug discovery and development, providing a structural foundation for novel therapeutics targeting neurological and other disorders.

References

- 1. Hydrobenzoin, meso- | C14H14O2 | CID 853018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. Synthesis, Biological, and Computational Evaluation of Antagonistic, Chiral Hydrobenzoin Esters of Arecaidine Targeting mAChR M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Borohydride reduction of a ketone [cs.gordon.edu]

- 8. scribd.com [scribd.com]

meso-hydrobenzoin chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of meso-hydrobenzoin, a vicinal diol with significant applications in organic synthesis and as a scaffold in medicinal chemistry. This document details its chemical and physical properties, a standard experimental protocol for its synthesis, and the stereochemical basis for its formation.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Chemical Formula | C₁₄H₁₄O₂ | [1][2][3][4] |

| Molecular Weight | 214.26 g/mol | [1][2][3][4] |

| Appearance | White crystalline powder | [5][6] |

| Melting Point | 137-139 °C | [1][7] |

| Solubility | Soluble in hot alcohol and chloroform.[7][8] Partly miscible in water. | [5][7][8] |

| IUPAC Name | (1R,2S)-1,2-diphenylethane-1,2-diol | [3] |

| CAS Number | 579-43-1 | [1][3][4] |

Experimental Protocols: Synthesis of this compound

A common and efficient method for the synthesis of this compound is the diastereoselective reduction of benzil (B1666583) using sodium borohydride (B1222165) (NaBH₄).[9][10] This procedure is widely used in both academic and research laboratories due to its high yield and stereospecificity.[9]

Materials:

-

Benzil

-

95% Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

Procedure:

-

Dissolution of Benzil: In a suitable flask, dissolve benzil in 95% ethanol. Gentle warming may be required to achieve complete dissolution.[10]

-

Reduction with Sodium Borohydride: Cool the benzil solution in an ice bath. Slowly add sodium borohydride to the cooled solution. The yellow color of the benzil solution will fade as the reaction proceeds.[10] The reaction is typically complete within 10-15 minutes.[9]

-

Hydrolysis: After the reaction is complete, add water to the reaction mixture and heat it to a boil to hydrolyze the intermediate borate (B1201080) ester.[9]

-

Crystallization: Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of this compound.[9]

-

Isolation and Purification: Collect the crystalline product by vacuum filtration. The crystals can be washed with cold water and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[11]

Analytical Validation:

-

Melting Point Analysis: The purity of the synthesized this compound can be assessed by its sharp melting point, which should be in the range of 137-139 °C.[1][7]

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the final product.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band for the hydroxyl (-OH) groups and the absence of the carbonyl (C=O) peak that is present in the starting material, benzil.

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound's synthesis and stereochemistry.

References

- 1. Borohydride reduction of a ketone [cs.gordon.edu]

- 2. chemistai.org [chemistai.org]

- 3. Hydrobenzoin [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis, Biological, and Computational Evaluation of Antagonistic, Chiral Hydrobenzoin Esters of Arecaidine Targeting mAChR M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of muscarinic acetylcholine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. odinity.com [odinity.com]

- 10. youtube.com [youtube.com]

- 11. Solved 1. Draw the three possible stereoisomers of | Chegg.com [chegg.com]

A Comprehensive Technical Guide to the Physical Properties of meso-Hydrobenzoin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of meso-hydrobenzoin. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, actionable data and methodologies.

Core Physical Properties

This compound, a diastereomer of hydrobenzoin, is an achiral molecule due to a center of symmetry. Its physical characteristics are crucial for its application in synthesis and as a chiral resolving agent.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units |

| Melting Point | 136 - 139 | °C |

| Boiling Point | 373 | °C at 760 mmHg |

| Density | 1.193 | g/cm³[1] |

| Solubility in Ethanol (B145695) | 25 | mg/mL |

| Solubility in Water | Insoluble | - |

| Solubility in Hot Alcohol | Soluble | - |

| Solubility in Chloroform | Soluble | - |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a carbonyl (C=O) stretch and the presence of a prominent hydroxyl (O-H) stretching band.

| Wavenumber (cm⁻¹) | Assignment |

| ~3380 | O-H stretch (broad) |

| ~3060, 3030 | C-H stretch (aromatic) |

| ~2880 | C-H stretch (aliphatic) |

| ~1600, 1490, 1450 | C=C stretch (aromatic ring) |

| ~1060 | C-O stretch (secondary alcohol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | Multiplet | 10H | Aromatic protons (Ar-H) |

| ~4.7 | Singlet | 2H | Methine protons (CH-OH) |

| ~2.4 | Singlet | 2H | Hydroxyl protons (OH) |

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary aromatic carbon (C-ipso) |

| ~128 | Aromatic carbons (CH) |

| ~127 | Aromatic carbons (CH) |

| ~126 | Aromatic carbons (CH) |

| ~79 | Methine carbon (CH-OH) |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices.

Determination of Melting Point

Principle: The melting point of a crystalline solid is a physical property that can be used for identification and to assess purity. A pure substance typically melts over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new capillary tube with the sample.

-

Set the heating rate to 1-2 °C per minute and begin heating.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point range is T₁ - T₂.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure for Qualitative Solubility:

-

Place approximately 10 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, chloroform) to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring with a clean glass rod.

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If it remains undissolved, it is insoluble. If it partially dissolves, it is sparingly soluble.

-

For solvents in which the substance is insoluble at room temperature, gently heat the mixture in a water bath to observe solubility at elevated temperatures.

Procedure for Quantitative Solubility (e.g., in Ethanol):

-

Prepare a saturated solution of this compound in ethanol at a specific temperature by adding an excess of the solid to a known volume of the solvent.

-

Stir the mixture for a prolonged period to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Evaporate the solvent from the withdrawn sample and weigh the remaining solid residue.

-

Calculate the solubility in mg/mL.

Determination of Density

Principle: Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring its mass and the volume it displaces in a non-reactive liquid in which it is insoluble.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which this compound is insoluble (e.g., water)

Procedure (Volume Displacement Method):

-

Weigh a sample of dry this compound crystals using an analytical balance and record the mass (m).

-

Fill a graduated cylinder with a known volume of water (V₁) and record the volume. Ensure the volume is sufficient to fully submerge the crystals.

-

Carefully add the weighed this compound crystals to the graduated cylinder, ensuring no water splashes out.

-

Gently tap the cylinder to dislodge any air bubbles adhering to the crystals.

-

Record the new volume of the water and the submerged crystals (V₂).

-

The volume of the this compound sample is V = V₂ - V₁.

-

Calculate the density (ρ) using the formula: ρ = m / V.

Visualizations

Characterization Workflow

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a sample suspected to be this compound.

Caption: Workflow for the Characterization of this compound.

Purity Assessment Logic

This diagram outlines the logical process for assessing the purity of a this compound sample based on its melting point.

Caption: Logic for Purity Assessment via Melting Point.

References

melting point of meso-hydrobenzoin

An In-depth Technical Guide on the Melting Point of meso-Hydrobenzoin

Introduction

This compound (CAS 579-43-1), systematically named (1R,2S)-1,2-diphenylethane-1,2-diol, is a vicinal diol and a stereoisomer of hydrobenzoin.[1][2] It is an achiral compound due to an internal plane of symmetry, distinguishing it from its chiral enantiomers, (R,R)- and (S,S)-hydrobenzoin.[3] This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] Its physical properties, especially its melting point, are critical benchmarks for its identification and purity assessment. This guide provides a comprehensive overview of the , detailed experimental protocols for its determination, and its relevance in research and development.

Data Presentation: Melting Point of this compound

The has been reported across various chemical suppliers and literature sources. A pure sample typically exhibits a sharp melting range. The data below summarizes the reported values.

| Melting Point Range (°C) | Source Type | Reference |

| 137-139 °C | Chemical Supplier (Sigma-Aldrich) | |

| 138 °C | Chemical Database (Stenutz) | [4] |

| 134–136 °C | Chemical Supplier (Thermo Scientific) | [3][5] |

| 137 °C | Research Publication | [3] |

| 134-140 °C | Chemical Supplier (Thermo Scientific) | [6] |

The slight variations in the reported melting points can be attributed to differences in the purity of the samples (e.g., 95% vs. 99%) and the specific instrumentation or methodology used for the determination.[5][6]

Experimental Protocols

Accurate determination of the melting point is fundamental for verifying the identity and purity of a synthesized or procured sample of this compound.

Standard Melting Point Determination

This procedure is used to find the melting range of a sample. A narrow range (typically 0.5-1.0°C) is indicative of a pure compound.[7]

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely crushed into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus, such as a Mel-Temp or DigiMelt device.[7]

-

Initial Rapid Determination: A preliminary, rapid heating (10-20°C per minute) can be performed to quickly find an approximate melting temperature.[7]

-

Accurate Determination: A new sample is prepared. The apparatus is heated to a temperature approximately 15-20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[7]

Mixed Melting Point Determination

This technique is a definitive method to confirm the identity of an unknown sample when an authentic standard is available. It relies on the principle that impurities depress and broaden the melting range of a pure substance.[3][7]

Methodology:

-

Sample Preparation: Three capillary tubes are prepared:

-

Measurement: The melting ranges of all three samples are determined simultaneously using the slow-heating method described above.

-

Interpretation of Results:

-

Identity Confirmed: If all three samples (A, B, and C) melt at the same temperature with a sharp range, the unknown sample is confirmed to be this compound.[3][9]

-

Identity Not Confirmed: If sample C exhibits a depressed (lower) and broadened melting range compared to samples A and B, the unknown is not this compound.[3][9]

-

Synthesis via Reduction of Benzil (B1666583)

A common laboratory preparation of this compound involves the stereoselective reduction of benzil using sodium borohydride (B1222165) (NaBH₄).[10][11] The melting point of the resulting product is a key analytical check to confirm the success of the synthesis.

Methodology:

-

Reaction Setup: Benzil is suspended in 95% ethanol (B145695) in an Erlenmeyer flask.[3][10]

-

Reduction: Sodium borohydride is added to the suspension. The reaction is typically complete within 10-15 minutes, indicated by the disappearance of the yellow color of benzil.[3][10]

-

Workup: Water is added to the reaction mixture, which is then heated to boiling to hydrolyze any intermediate borate (B1201080) esters.[10]

-

Crystallization: The solution is allowed to cool slowly, often with the addition of more water, to induce the crystallization of this compound as lustrous plates.[3][10]

-

Isolation and Analysis: The crystalline product is collected by vacuum filtration, dried, and its melting point is determined to assess purity and confirm its identity as the meso stereoisomer.[3][10]

Mandatory Visualizations

References

- 1. Hydrobenzoin, meso- | C14H14O2 | CID 853018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrobenzoin, meso- | C14H14O2 | CID 853018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 579-43-1 | Benchchem [benchchem.com]

- 4. This compound [stenutz.eu]

- 5. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. brainly.com [brainly.com]

- 9. brainly.com [brainly.com]

- 10. Borohydride reduction of a ketone [cs.gordon.edu]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of meso-Hydrobenzoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of meso-hydrobenzoin in ethanol (B145695) and other common solvents. The information is curated for professionals in research and development who require precise data and methodologies for handling this compound.

Core Concepts of Solubility

This compound, a diastereomer of hydrobenzoin, is a symmetrical molecule with two chiral centers, rendering it achiral overall. Its solubility is a critical parameter in its synthesis, purification, and application in various chemical transformations. The compound's symmetrical structure and the presence of two hydroxyl groups capable of hydrogen bonding significantly influence its interaction with different solvents.

Quantitative Solubility Data

The solubility of this compound has been determined in several common solvents. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Temperature | Solubility |

| Ethanol | Room Temperature | 25 mg/mL[1][2][3] |

| Water | 20°C | 2.5 g/L (0.25%)[2][4] |

| Water | 100°C | 12.5 g/L (1.25%)[4] |

| Chloroform | - | Soluble, particularly when hot[4][5][6][7][8] |

| Hot Alcohol | - | Soluble[4][5][6][7][8] |

Note: Qualitative data indicates that this compound is poorly soluble in cold solvents.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent, adapted from standard recrystallization procedures. This protocol is designed to be a reliable starting point for researchers.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., 95% ethanol)

-

Erlenmeyer flask

-

Hot plate with magnetic stirring capabilities

-

Thermometer

-

Volumetric flasks

-

Analytical balance

-

Filtration apparatus (e.g., vacuum filtration with Büchner funnel or syringe filter)

-

Oven for drying

Procedure:

-

Preparation of a Saturated Solution:

-

Place a known volume of the solvent into an Erlenmeyer flask equipped with a stir bar.

-

Gently heat the solvent to the desired temperature and maintain it using a thermostatically controlled hot plate.

-

Gradually add accurately weighed portions of this compound to the heated solvent while stirring continuously.

-

Continue adding the solute until a small amount of undissolved solid remains, indicating that the solution is saturated.

-

Allow the solution to equilibrate at the constant temperature for at least 30 minutes to ensure saturation is reached.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a pre-heated pipette to avoid premature crystallization.

-

Transfer the collected sample to a pre-weighed volumetric flask.

-

Allow the solvent in the volumetric flask to evaporate completely in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent has evaporated, dry the flask containing the solid residue in an oven at a temperature below the melting point of this compound (m.p. 137-139 °C) until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved this compound (g)) / (Volume of solvent sample (L))

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound by recrystallization, a process fundamentally dependent on its solubility characteristics.

Caption: Workflow for the purification of this compound via recrystallization.

References

- 1. 内消旋-间氢化苯偶姻 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 99 579-43-1 [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Hydrobenzoin [drugfuture.com]

- 5. This compound, 95% | Fisher Scientific [fishersci.ca]

- 6. This compound | 579-43-1 | Benchchem [benchchem.com]

- 7. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. meso-1,2-Diphenyl-1,2-ethanediol | 579-43-1 [chemicalbook.com]

An In-depth Technical Guide to the Stereochemistry of Hydrobenzoin Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of hydrobenzoin (B188758) isomers. Hydrobenzoin, systematically named 1,2-diphenyl-1,2-ethanediol, is a vicinal diol that serves as a valuable chiral building block in asymmetric synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its structure contains two adjacent stereogenic centers, giving rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.

The Stereoisomers of Hydrobenzoin

The two stereocenters in hydrobenzoin (at C1 and C2) mean that a maximum of 2² = 4 stereoisomers are possible. However, due to the identical substitution on both carbons (a phenyl group, a hydroxyl group, and the rest of the molecule), a meso form with an internal plane of symmetry exists. This results in a total of three stereoisomers:

-

(1R,2R)-hydrobenzoin and (1S,2S)-hydrobenzoin: This pair of non-superimposable mirror images are enantiomers. They exhibit identical physical properties, such as melting point and solubility, but rotate plane-polarized light in equal but opposite directions.

-

(1R,2S)-hydrobenzoin (meso-hydrobenzoin): This isomer is achiral due to an internal plane of symmetry. It is a diastereomer of both the (1R,2R) and (1S,2S) isomers, meaning it has a different spatial arrangement and, consequently, different physical properties.

The stereochemical relationships are visualized in the diagram below.

Quantitative Data: Physical Properties

The distinct spatial arrangements of the hydrobenzoin isomers lead to different physical properties, which are crucial for their separation and identification.

| Property | (1R,2R)-(+)-Hydrobenzoin | (1S,2S)-(-)-Hydrobenzoin | This compound | (±)-Hydrobenzoin (Racemic) |

| Melting Point (°C) | 146 - 150[1][2][3][4] | 148 - 150[5] | 134 - 139[6][7][8][9][10] | 120[10] |

| Specific Rotation, [α]D | +90° to +96° (c=2 in EtOH)[1][2] | -94° (c=2.5 in EtOH)[5] | 0° (achiral) | 0° (racemic mixture) |

| CAS Number | 52340-78-0[1][2] | 2325-10-2[5] | 579-43-1[6][7][11] | 655-48-1 |

Synthesis and Separation Workflow

The most common laboratory synthesis of hydrobenzoin involves the reduction of benzoin (B196080). This reaction typically yields a mixture of the meso isomer and the racemic (±) pair. The separation of these products is fundamental to obtaining stereochemically pure compounds.

Experimental Protocols

Protocol 1: Synthesis of a Hydrobenzoin Mixture via Reduction of Benzoin

This protocol describes the reduction of benzoin using sodium borohydride (B1222165), a common method that produces a mixture of this compound and racemic (±)-hydrobenzoin.

Materials:

-

Benzoin

-

Sodium borohydride (NaBH₄)

-

6 M Hydrochloric acid (HCl)

-

Deionized water

-

Ice bath, Erlenmeyer flask, magnetic stirrer, suction filtration apparatus

Procedure:

-

Dissolution: In a 100 mL Erlenmeyer flask, dissolve 2.0 g of benzoin in 20 mL of 95% ethanol with gentle warming if necessary. Allow the solution to cool to room temperature.

-

Reduction: While stirring, add 0.40 g of sodium borohydride to the solution in small portions over a period of 5-10 minutes. The reaction is exothermic.

-

Reaction Time: Continue to stir the mixture at room temperature for 20-30 minutes after the final addition of NaBH₄. The yellow color of benzoin should fade.

-

Quenching and Precipitation: Cool the flask in an ice bath. Slowly add 30 mL of cold water, followed by the dropwise addition of 1.0 mL of 6 M HCl to decompose the excess borohydride (Caution: Hydrogen gas is evolved).

-

Crystallization: Add an additional 10 mL of water. Allow the mixture to stand in the ice bath for at least 20 minutes, with occasional swirling, to ensure complete crystallization of the hydrobenzoin product.

-

Isolation: Collect the white crystalline product by suction filtration using a Büchner funnel. Wash the crystals with two 10 mL portions of cold water.

-

Drying: Allow the product to air dry on the filter paper. The resulting solid is a mixture of the meso and racemic isomers. Further separation can be achieved by fractional crystallization from ethanol or by column chromatography.

Protocol 2: Separation of Hydrobenzoin Isomers

The separation of the three hydrobenzoin isomers can be accomplished using chromatographic techniques.

Method: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) Modern analytical and preparative separations rely on chiral chromatography. Immobilized polysaccharide-based chiral stationary phases (CSPs) are particularly effective.

General Parameters:

-

Column: A chiral column such as CHIRALPAK® IA-3 or Chiralcel OD-H is effective for separating all three isomers.[12]

-

Mobile Phase (SFC): A mixture of CO₂ and a polar modifier like methanol (B129727) (e.g., 92:8 CO₂/MeOH) provides excellent baseline separation.[12]

-

Mobile Phase (HPLC): A normal-phase eluent such as n-hexane/isopropanol (e.g., 90/10 v/v) is typically used.[13]

-

Detection: UV detection at 254 nm is suitable.[13]

Procedure Outline:

-

Sample Preparation: Prepare a dilute solution of the hydrobenzoin isomer mixture in the mobile phase or a compatible solvent.

-

Injection: Inject the sample onto the chiral column.

-

Elution: Run the separation under optimized isocratic conditions (constant mobile phase composition). The different interactions of each stereoisomer with the chiral stationary phase will result in different retention times, allowing for their separation and quantification.

-

Analysis: The order of elution and retention times will depend on the specific column and conditions used. Typically, the meso isomer is well-separated from the enantiomeric pair.

Classical Resolution Note: A classical method for resolving the racemic (±)-hydrobenzoin mixture is preferential crystallization (entrainment) . This involves seeding a supersaturated solution of the racemic mixture with a pure crystal of one enantiomer (e.g., (-)-hydrobenzoin), which induces the crystallization of that same enantiomer from the solution.[14] This method, while effective, requires careful control of concentration and temperature.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R,R)-(+)-ヒドロベンゾイン 99%, optical purity ee: 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. (R,R)-(+)-HYDROBENZOIN | 52340-78-0 [chemicalbook.com]

- 4. (R,R)-(+)-Hydrobenzoin 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. (S,S)-(-)-氢化苯偶姻 99%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 579-43-1 | Benchchem [benchchem.com]

- 7. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound [stenutz.eu]

- 10. Hydrobenzoin [drugfuture.com]

- 11. Hydrobenzoin, meso- | C14H14O2 | CID 853018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chiraltech.com [chiraltech.com]

- 13. Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of meso-Hydrobenzoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of meso-hydrobenzoin, a key achiral diuretic and a valuable chiral building block in pharmaceutical synthesis. Understanding its three-dimensional structure is paramount for predicting its physicochemical properties, designing derivatives with enhanced therapeutic activity, and controlling its solid-state behavior during drug formulation. This document outlines the experimental protocols for its synthesis and crystallization, presents a detailed analysis of its crystal structure, and discusses the crucial role of intermolecular forces in its crystal packing.

Synthesis and Crystallization

The stereoselective synthesis of this compound is most commonly achieved through the reduction of benzil (B1666583). The use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a well-established and efficient method.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzil

-

Sodium borohydride (NaBH₄)

-

Water

Procedure:

-

A suspension of benzil is prepared in 95% ethanol in an Erlenmeyer flask.

-

The mixture is cooled in an ice bath to facilitate a fine suspension.

-

Sodium borohydride is added portion-wise to the cooled suspension. The disappearance of the yellow color of benzil indicates the progress of the reduction.

-

After the reaction is complete (typically within 10-15 minutes), water is added to the reaction mixture.

-

The mixture is then heated to boiling to dissolve the product and any soluble impurities.

-

Hot gravity filtration is performed to remove any insoluble byproducts.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The resulting white crystals of this compound are collected by vacuum filtration, washed with cold water, and dried.

Experimental Protocol: Recrystallization for X-ray Quality Crystals

For obtaining single crystals suitable for X-ray diffraction analysis, a subsequent recrystallization step is crucial.

Materials:

-

Crude this compound

-

Methanol (B129727) or Ethanol

Procedure:

-

The crude this compound is dissolved in a minimum amount of hot methanol or ethanol.

-

The hot solution is filtered to remove any remaining impurities.

-

The clear filtrate is allowed to cool down slowly and undisturbed to room temperature. Slow cooling is critical for the growth of well-defined single crystals.

-

The solution is then left for several days, during which time crystals will form.

-

The resulting crystals are isolated by filtration and dried.

The experimental workflow for the synthesis and crystallization of this compound is depicted in the following diagram:

Caption: Experimental workflow for the synthesis and crystallization of this compound.

Crystal Structure Analysis

The definitive confirmation of the meso configuration and the detailed solid-state architecture of hydrobenzoin (B188758) is provided by single-crystal X-ray diffraction.

X-ray Crystallography Experimental Protocol

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated.

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data are then corrected for various factors, including Lorentz and polarization effects, and absorption.

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Crystallographic Data

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the entry ID 7104852.[1] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄O₂ |

| Formula Weight | 214.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.20(1) Å |

| b | 5.750(5) Å |

| c | 16.98(2) Å |

| α | 90° |

| β | 110.50(8)° |

| γ | 90° |

| Volume | 1115.4 ų |

| Z | 4 |

| Calculated Density | 1.275 g/cm³ |

Molecular Structure and Conformation

The molecule of this compound possesses a center of inversion, which is characteristic of a meso compound. The two phenyl groups are in a trans conformation relative to each other, minimizing steric hindrance. The hydroxyl groups are also positioned in a way that allows for the formation of an extensive hydrogen-bonding network.

Selected Bond Lengths and Angles:

| Bond | Length (Å) | Angle | **Value (°) ** |

| C-C (ethane) | 1.53 | O-C-C | 110.5 |

| C-O | 1.43 | C-C-O | 110.5 |

| C-C (phenyl) | 1.39 (avg.) | C-C-C (phenyl) | 120.0 (avg.) |

| O-H | 0.82 | C-O-H | 109.5 |

Note: These are typical values and may vary slightly in the actual refined structure.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds.[2] These interactions play a crucial role in the stability and physical properties of the crystal.

Hydrogen Bonding Network

The hydroxyl groups of adjacent this compound molecules act as both hydrogen bond donors and acceptors, leading to the formation of infinite chains or more complex three-dimensional networks. This extensive hydrogen bonding contributes to the relatively high melting point of the compound (136-139 °C). The packing is further stabilized by weaker C-H···π and π-π stacking interactions between the phenyl rings of neighboring molecules.

The logical relationship of how intermolecular forces dictate the crystal packing is illustrated below:

Caption: Intermolecular interactions driving the crystal packing of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. The detailed experimental protocols for its synthesis and crystallization, coupled with the in-depth analysis of its crystallographic data, offer valuable insights for researchers in the fields of medicinal chemistry, materials science, and drug development. The understanding of its solid-state structure, particularly the intricate network of hydrogen bonds, is fundamental for controlling its polymorphism and for the rational design of new pharmaceutical compounds based on the hydrobenzoin scaffold.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of meso-Hydrobenzoin

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of meso-hydrobenzoin. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and stereochemical determination. This document details the expected spectral data, provides a standardized experimental protocol for sample analysis, and illustrates a logical workflow for distinguishing this compound from its racemic counterpart.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. Due to the molecule's symmetry, the two phenyl groups and the two methine protons are chemically equivalent, leading to a simplified spectrum. The data presented is compiled from publicly available spectral databases and online resources. It is important to note that chemical shifts can vary slightly depending on the solvent and concentration.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic, methine, and hydroxyl regions.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Phenyl Protons | ~7.38 - 7.36 | Multiplet | 10H | C₆H₅ |

| Methine Protons | ~4.97 | Singlet | 2H | CH-OH |

| Hydroxyl Protons | ~3.65 | Singlet | 2H | OH |

Note: The hydroxyl proton signal may be broad and its chemical shift can be highly dependent on concentration, temperature, and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows four distinct signals, reflecting the molecular symmetry.

| Signal | Chemical Shift (δ) ppm | Assignment |

| Quaternary Phenyl Carbon | 142.21 | C-ipso |

| Phenyl Carbons | 127.15 | C-ortho/meta |

| Phenyl Carbon | 127.06 | C-para |

| Methine Carbon | 77.62 | CH-OH |

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice due to the good solubility of hydrobenzoin (B188758). Deuterated chloroform (B151607) (CDCl₃) can also be used.

-

Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for optimal resolution.[1]

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient.[2]

-

Spectral Width: A spectral width of approximately 12-15 ppm.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the signals in the ¹H spectrum.

-

Logical Workflow for Stereochemical Determination

A key application of NMR spectroscopy in the context of hydrobenzoin is the differentiation between the meso diastereomer and the racemic mixture of (R,R) and (S,S) enantiomers. While the ¹H NMR spectra of the diols themselves can be very similar, a common strategy is to convert the diols into their acetonide derivatives.[3][4] The symmetry of the resulting acetonides is different, leading to distinct NMR spectra.

Caption: Workflow for the stereochemical determination of hydrobenzoin via NMR analysis of its acetonide derivative.

In the meso-acetonide, the two methyl groups of the acetonide are diastereotopic and thus chemically non-equivalent, resulting in two distinct singlets in the ¹H NMR spectrum. Conversely, in the racemic acetonide, the two methyl groups are equivalent due to a C₂ axis of symmetry, leading to a single singlet in the ¹H NMR spectrum. This difference provides a clear and unambiguous method for determining the stereochemical outcome of the benzil reduction.

References

interpretation of meso-hydrobenzoin IR spectrum

An In-depth Technical Guide to the Infrared Spectrum of Meso-Hydrobenzoin

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is a powerful analytical technique for the characterization and identification of chemical compounds. This guide provides a detailed interpretation of the IR spectrum of this compound, a vicinal diol with significant applications in organic synthesis.

Molecular Structure and Vibrational Modes

This compound, with the chemical formula C₁₄H₁₄O₂, possesses a unique molecular structure that dictates its infrared spectrum. The presence of hydroxyl (-OH) groups, phenyl rings, and a C-C backbone gives rise to characteristic vibrational modes. These vibrations, which involve the stretching and bending of bonds, absorb infrared radiation at specific frequencies, resulting in a distinct spectral fingerprint.

The key functional groups and their corresponding vibrational modes in this compound are:

-

Hydroxyl (O-H) Group: The stretching and bending vibrations of the O-H bond are prominent features in the spectrum. The presence of intermolecular and intramolecular hydrogen bonding significantly influences the position and shape of the O-H stretching band.

-

Carbon-Oxygen (C-O) Bond: The stretching vibration of the C-O single bond in the alcohol functional group provides another characteristic absorption band.

-

Aromatic Ring (C=C and C-H): The phenyl groups exhibit characteristic C=C stretching vibrations within the aromatic ring and C-H stretching and bending vibrations.

-

Aliphatic Carbon-Hydrogen (C-H) Bonds: The C-H bonds of the ethanediol backbone also have distinct stretching and bending vibrations.

Interpretation of the this compound IR Spectrum

The infrared spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups. A thorough analysis of these bands allows for the unequivocal identification of the compound.

A notable feature in the IR spectrum of this compound is the absence of a strong absorption band in the 1650-1800 cm⁻¹ region, which is characteristic of a carbonyl (C=O) group. This clearly distinguishes it from its oxidation product, benzil, or the intermediate, benzoin.[1]

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the principal infrared absorption bands for this compound, their corresponding vibrational modes, and typical wavenumber ranges.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3200 - 3600 | Strong, Broad | O-H Stretch (due to hydrogen bonding)[2] |

| 3000 - 3100 | Medium | Aromatic C-H Stretch[2][3] |

| 2850 - 3000 | Medium | Aliphatic C-H Stretch[2][3] |

| 1600 - 1450 | Medium to Weak | Aromatic C=C Ring Stretch |

| ~1450 and ~1375 | Medium | C-H Bending |

| 1000 - 1300 | Strong | C-O Stretch[3] |

| 690 - 900 | Strong | Aromatic C-H Out-of-Plane Bending |

Experimental Protocols for IR Spectroscopy of Solid Samples

Accurate and reproducible IR spectra of solid samples like this compound can be obtained using several techniques. The two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry potassium bromide, which is transparent to infrared radiation.

Methodology:

-

Grinding: Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle. The goal is to achieve a fine, homogeneous powder to minimize light scattering.

-

Pellet Formation: Transfer the mixture to a pellet die.

-

Pressing: Apply high pressure (typically several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be collected for correction.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a popular and convenient method that requires minimal sample preparation.

Methodology:

-

Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Applying Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the infrared spectrum. A background spectrum of the clean, empty ATR crystal should be recorded beforehand.

Visualization of Workflows and Molecular Vibrations

To further elucidate the process of IR spectral interpretation and the molecular dynamics of this compound, the following diagrams are provided.

References

An In-depth Technical Guide on the Mass Spectrometry of meso-Hydrobenzoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for meso-hydrobenzoin. It includes detailed quantitative data, a representative experimental protocol for data acquisition, and visualizations of the experimental workflow and fragmentation pathway to facilitate a deeper understanding of its mass spectrometric behavior.

Introduction

This compound, also known as meso-1,2-diphenyl-1,2-ethanediol, is a chiral organic compound with the chemical formula C₁₄H₁₄O₂.[1][2] Its stereoisomeric properties make it a valuable building block in asymmetric synthesis. Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such molecules. This guide focuses on the electron ionization mass spectrometry (EI-MS) of this compound.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is crucial for the identification and structural analysis of the compound.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 107 | 100.0 | [C₇H₇O]⁺ (base peak) |

| 108 | 89.4 | [C₇H₈O]⁺ |

| 79 | 47.8 | [C₆H₇]⁺ |

| 105 | 46.8 | [C₇H₅O]⁺ |

| 77 | 32.8 | [C₆H₅]⁺ |

| 165 | 13.7 | [C₁₃H₉]⁺ |

| 152 | 7.7 | [C₁₂H₈]⁺ |

| 51 | 7.0 | [C₄H₃]⁺ |

| 106 | 6.3 | [C₇H₆O]⁺ |

| 18 | 6.1 | [H₂O]⁺ |

| 78 | 5.1 | [C₆H₆]⁺ |

| 166 | 5.2 | [C₁₃H₁₀]⁺ |

| 91 | 3.4 | [C₇H₇]⁺ |

| 89 | 2.8 | [C₇H₅]⁺ |

| 39 | 2.4 | [C₃H₃]⁺ |

| 63 | 2.1 | [C₅H₃]⁺ |

| 65 | 2.0 | [C₅H₅]⁺ |

| 76 | 1.9 | [C₆H₄]⁺ |

| 50 | 1.7 | [C₄H₂]⁺ |

| 52 | 1.6 | [C₄H₄]⁺ |

| 153 | 1.3 | [C₁₂H₉]⁺ |

| 164 | 1.2 | [C₁₃H₈]⁺ |

| 29 | 1.0 | [C₂H₅]⁺ |

| 53 | 1.0 | [C₄H₅]⁺ |

Data sourced from ChemicalBook, based on electron ionization at 75 eV.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a representative protocol for acquiring the mass spectrum of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

3.1. Sample Preparation

-

Dissolution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

-

Dilution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

3.2. Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C[3]

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 450.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

3.3. Data Acquisition and Analysis

-

Injection: Inject the prepared sample into the GC-MS system.

-

Data Collection: Acquire mass spectra across the GC elution profile.

-

Background Subtraction: Perform background subtraction on the acquired spectrum of the analyte peak to obtain a clean mass spectrum.

-

Library Matching: Compare the resulting spectrum against a mass spectral library (e.g., NIST) for confirmation.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

References

The Synthesis of Hydrobenzoin: A Journey Through Time and Technique

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrobenzoin (B188758), or 1,2-diphenyl-1,2-ethanediol, is a vicinal diol that has played a significant role in the development of stereochemistry and asymmetric synthesis. Its two chiral centers have made it a valuable molecule for studying stereoisomerism and a versatile building block and chiral auxiliary in the synthesis of complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of hydrobenzoin synthesis, detailing key experimental protocols and presenting quantitative data for major synthetic routes.

Historical Perspective: From Benzoin (B196080) to Hydrobenzoin

The story of hydrobenzoin is intrinsically linked to its precursor, benzoin. In 1832, Justus von Liebig and Friedrich Woehler first reported the synthesis of benzoin from the distillation of "oil of bitter almond" (benzaldehyde).[1] This work laid the foundation for the subsequent exploration of related compounds.

Evolution of Synthetic Methodologies

The synthesis of hydrobenzoin has evolved significantly since its discovery, driven by the pursuit of higher yields, stereocontrol, and more environmentally benign processes. Early methods often resulted in mixtures of stereoisomers, but the advent of modern asymmetric synthesis has enabled the selective preparation of specific enantiomers. Key methodologies are detailed below.

Reductive Dimerization (Pinacol Coupling) of Benzaldehyde (B42025)

The most direct conceptual route to hydrobenzoin is the reductive coupling of two molecules of benzaldehyde. This "pinacol coupling" reaction has been achieved using various reducing agents, with a notable "green" method employing aluminum powder and potassium hydroxide (B78521) in an aqueous medium. This approach is attractive due to its use of inexpensive and relatively non-toxic reagents.

A representative procedure for the pinacol (B44631) coupling of benzaldehyde using aluminum and potassium hydroxide is as follows:

-

To a stirred suspension of aluminum powder (e.g., 1.0 g, 37 mmol) in water (e.g., 20 mL), add a solution of potassium hydroxide (e.g., 1.0 g, 18 mmol) in water (e.g., 10 mL).

-

After the initial evolution of hydrogen gas subsides, add benzaldehyde (e.g., 5.0 g, 47 mmol) dropwise to the reaction mixture.

-

Stir the mixture vigorously at room temperature for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, filter the reaction mixture to remove aluminum salts.

-

Extract the aqueous filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude hydrobenzoin product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to separate the meso and dl-hydrobenzoin isomers.

This method typically produces a mixture of meso- and dl-hydrobenzoin, and the diastereomeric ratio can be influenced by the reaction conditions.

Reduction of Benzil (B1666583)

A widely used laboratory-scale synthesis of hydrobenzoin involves the reduction of benzil, which is readily prepared by the oxidation of benzoin. The choice of reducing agent is crucial in determining the stereochemical outcome of this reaction.

The reduction of benzil with sodium borohydride (B1222165) (NaBH₄) is a classic experiment in organic chemistry that demonstrates stereoselectivity. This reaction predominantly yields the meso-hydrobenzoin isomer due to the steric hindrance in the intermediate, which directs the approach of the second hydride ion.

-

Dissolve benzil (e.g., 1.0 g, 4.76 mmol) in a suitable solvent such as 95% ethanol (e.g., 10 mL) in an Erlenmeyer flask. Gentle warming may be necessary to facilitate dissolution.

-

Cool the solution to room temperature.

-

In small portions, carefully add sodium borohydride (e.g., 0.2 g, 5.29 mmol) to the stirred solution. The reaction is exothermic, and the yellow color of benzil will fade.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for approximately 20-30 minutes.

-

Add water (e.g., 10 mL) to the flask to quench the excess sodium borohydride and to precipitate the hydrobenzoin product.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

The crude this compound can be purified by recrystallization from ethanol or an ethanol/water mixture.

For the synthesis of enantiomerically pure hydrobenzoin, asymmetric reduction methods have been developed. One highly effective method utilizes a chiral ruthenium catalyst for the transfer hydrogenation of benzil.

This procedure is adapted from the work of Ikariya, Hashiguchi, Murata, and Noyori.

-

Prepare a mixture of formic acid and triethylamine (B128534) (e.g., a 5:2 molar ratio).

-

In a reaction vessel, dissolve benzil (e.g., 11.0 g, 52.3 mmol) in the formic acid-triethylamine mixture.

-

Add a catalytic amount of a chiral ruthenium complex, such as RuCl--INVALID-LINK-- (e.g., 33.3 mg, 0.0524 mmol).

-

Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 24 hours).

-

After the reaction is complete, add water at 0 °C with stirring to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry in vacuo.

-

The crude product can be recrystallized from a suitable solvent like methanol (B129727) to yield optically pure (R,R)- or (S,S)-hydrobenzoin, depending on the catalyst enantiomer used.

Asymmetric Dihydroxylation of trans-Stilbene (B89595)

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the synthesis of enantiomerically pure vicinal diols from alkenes. The application of this reaction to trans-stilbene provides a direct route to chiral hydrobenzoin. The use of commercially available AD-mix preparations, which contain the osmium catalyst, a chiral ligand, a re-oxidant, and additives, has made this procedure highly accessible.

The following is a representative kilogram-scale procedure developed by Sharpless and co-workers.[2][3]

-

In a large reaction vessel, prepare a suspension of trans-stilbene (e.g., 1 kg, 5.55 mol) in a mixture of tert-butyl alcohol and water.

-

To this suspension, add the AD-mix-β (for (R,R)-hydrobenzoin) or AD-mix-α (for (S,S)-hydrobenzoin). The mix contains K₂OsO₂(OH)₄, the chiral ligand ((DHQD)₂-PHAL or (DHQ)₂-PHAL), K₃Fe(CN)₆, and K₂CO₃.

-

Stir the heterogeneous mixture vigorously at room temperature. The reaction progress can be monitored by TLC or HPLC.

-

Upon completion, add sodium sulfite (B76179) to quench the reaction and reduce the osmate esters.

-

Filter the reaction mixture to remove inorganic salts.

-

Extract the filtrate with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude enantiopure hydrobenzoin.

-

The product can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described.

| Table 1: Pinacol Coupling of Benzaldehyde with Al-KOH | |

| Parameter | Value |

| Substrate | Benzaldehyde |

| Reagents | Aluminum powder, Potassium hydroxide |

| Solvent | Water or Methanol |

| Typical Yield | Moderate to good (variable) |

| Diastereoselectivity | Mixture of meso and dl isomers |

| Enantioselectivity | Not applicable (produces achiral or racemic products) |

| Table 2: Reduction of Benzil with Sodium Borohydride | |

| Parameter | Value |

| Substrate | Benzil |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | 95% Ethanol |

| Typical Yield | ~50-70% |

| Diastereoselectivity | Predominantly this compound |

| Enantioselectivity | Not applicable (produces an achiral meso compound) |

| Table 3: Asymmetric Ru-Catalyzed Transfer Hydrogenation of Benzil | |

| Parameter | Value |

| Substrate | Benzil |

| Catalyst | Chiral Ru-complex |

| Hydrogen Source | Formic acid/Triethylamine |

| Typical Yield | 82-95%[4] |

| Diastereoselectivity | >99% dl[4] |

| Enantiomeric Excess (ee) | >99.9%[4] |

| Table 4: Sharpless Asymmetric Dihydroxylation of trans-Stilbene | |

| Parameter | Value |

| Substrate | trans-Stilbene |

| Reagent | AD-mix-α or AD-mix-β |

| Solvent | t-BuOH/H₂O |

| Typical Yield | 76-87%[2][3] |

| Diastereoselectivity | High (forms the syn-diol) |

| Enantiomeric Excess (ee) | >99%[2][3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

Caption: Overview of major synthetic routes to hydrobenzoin.

Caption: Stereochemical pathways in the reduction of benzil.

Conclusion

The synthesis of hydrobenzoin has a rich history, from its initial discovery in the 19th century to the sophisticated asymmetric methods employed today. The development of synthetic routes to hydrobenzoin mirrors the broader advancements in organic chemistry, particularly in the area of stereocontrolled synthesis. For researchers and professionals in drug development, the availability of enantiomerically pure hydrobenzoin through methods like the Sharpless asymmetric dihydroxylation and asymmetric transfer hydrogenation provides a critical tool for the construction of chiral molecules with desired biological activities. The continued refinement of these synthetic methods will undoubtedly lead to further innovations in both academic research and industrial applications.

References

understanding the meso compound nature of hydrobenzoin

An In-Depth Technical Guide to the Meso Compound Nature of Hydrobenzoin (B188758)

Introduction

Hydrobenzoin, systematically named 1,2-diphenyl-1,2-ethanediol, is a vicinal diol that serves as a fundamental model for understanding stereoisomerism. It possesses two stereogenic centers, giving rise to three distinct stereoisomers: a pair of enantiomers, (1R,2R)- and (1S,2S)-hydrobenzoin, and a meso diastereomer, (1R,2S)-hydrobenzoin. The existence of this achiral meso form, despite the presence of chiral centers, offers a classic illustration of internal molecular symmetry. For researchers and professionals in drug development, a thorough understanding of hydrobenzoin's stereochemistry is crucial, as the enantiomerically pure forms are valuable chiral building blocks and ligands in asymmetric synthesis, while the meso form provides a key diastereomeric counterpart.[1][2][3][4] This guide provides a detailed examination of the stereochemical nature of meso-hydrobenzoin, its diastereoselective synthesis, physicochemical properties, and experimental protocols.

The Stereochemistry of Hydrobenzoin

The core of hydrobenzoin's chemical identity lies in its stereoisomeric forms. With two stereocenters at the C1 and C2 positions, a maximum of four stereoisomers (2²) might be expected. However, due to the identical substituents on both carbon atoms (a phenyl group, a hydroxyl group, and the other carbon of the ethane (B1197151) backbone), the (1R,2S) and (1S,2R) configurations are superimposable, representing a single achiral compound known as this compound.

Key Stereochemical Features:

-

Enantiomers: (1R,2R)-hydrobenzoin and (1S,2S)-hydrobenzoin are non-superimposable mirror images of each other. They are chiral and optically active, rotating plane-polarized light in equal but opposite directions.[2][5][6]

-

Meso Compound: (1R,2S)-hydrobenzoin is achiral due to an internal plane of symmetry that bisects the C1-C2 bond.[1][7] This symmetry makes the molecule superimposable on its mirror image, and consequently, it is optically inactive.[1]

-